molecular formula C15H18ClN3O3 B2871076 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide CAS No. 887466-16-2

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide

Cat. No.: B2871076
CAS No.: 887466-16-2
M. Wt: 323.78
InChI Key: DPJFYDGBUXZFSZ-UHFFFAOYSA-N
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Description

“N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C11H13ClN2O2 . The morpholine ring in this molecule has a chair conformation . Morpholine compounds are an important intermediate reagent in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of (4-chlorophenyl)carbamic chloride with morpholine . The reaction is carried out in refluxing ethanol for 4 hours to afford the title compound . The yield of this reaction is approximately 65% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a morpholine ring in a chair conformation . In the crystal, molecules are linked into chains along [100] by N-H⋯O hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.69 . Further details about its physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

One foundational aspect of scientific research involving compounds like "N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide" focuses on their synthesis and characterization. Research in this area often aims to develop novel synthetic methods that can improve the yield, purity, or efficiency of producing such compounds. For instance, the work by Barakat et al. (2020) on the one-pot synthesis of enaminones showcases the chemical innovation in synthesizing compounds with similar structural features, emphasizing the significance of developing efficient synthesis methods for research and potential applications (Barakat et al., 2020).

Molecular Interaction Studies

Another critical area of application is the study of molecular interactions, particularly for compounds acting as ligands or inhibitors for biological receptors. The understanding of how these compounds interact with biological targets is crucial for drug design and development. For example, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting the importance of understanding the binding dynamics and conformational preferences of such compounds for therapeutic applications (Shim et al., 2002).

Potential Therapeutic Applications

The exploration of therapeutic applications forms a significant portion of the research on these compounds. This involves evaluating their biological activities, such as antimicrobial, anticonvulsant, or anticancer properties. For instance, Desai et al. (2011) synthesized a series of compounds for evaluation of their in vitro antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new therapeutic agents (Desai et al., 2011).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJFYDGBUXZFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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